JND3229
Overview
Description
JND3229 is a synthetic organic compound that functions as a fourth-generation inhibitor of the epidermal growth factor receptor (EGFR). It was specifically designed to overcome resistance to osimertinib, a third-generation EGFR inhibitor, due to the EGFR C797S mutation . This compound exhibits potent anti-proliferative activity and is primarily used in cancer research, especially for non-small cell carcinoma .
Mechanism of Action
Target of Action
The primary target of JND3229 is the EGFR C797S . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . The C797S mutation in EGFR is known to induce resistance against third-generation EGFR inhibitor drugs .
Mode of Action
This compound acts as a reversible inhibitor of the EGFR C797S mutation . It binds to the EGFR C797S mutant with high potency, thereby inhibiting its function . This interaction between this compound and EGFR C797S has been elucidated through high-resolution X-ray crystallographic structure determination .
Biochemical Pathways
The inhibition of EGFR C797S by this compound affects the downstream signaling pathways of EGFR, which are involved in cell growth and proliferation . .
Pharmacokinetics
It is known that this compound exhibits good anti-proliferative activity and can effectively inhibit tumor growth in vivo , suggesting favorable bioavailability.
Result of Action
This compound’s inhibition of the EGFR C797S mutation results in potent anti-proliferative activity, effectively inhibiting tumor growth . It exhibits good in vitro and in vivo monodrug anticancer efficacy in a xenograft mouse model of BaF3/EGFR 19D/T790M/C797S cells .
Biochemical Analysis
Biochemical Properties
JND3229 interacts with the EGFR L858R/T790M/C797S, EGFR WT, and EGFR L858R/T790M enzymes . It inhibits these enzymes, thereby leading to cell death of EGFR-expressing tumor cells . The nature of these interactions is inhibitory, as this compound is a reversible inhibitor of these enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR enzymes, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can effectively inhibit tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting mutant forms of EGFR . This leads to a decrease in the activity of these enzymes, resulting in the inhibition of tumor growth . The binding interactions between this compound and EGFR are reversible, allowing for the potential recovery of enzyme activity once the compound is removed .
Temporal Effects in Laboratory Settings
It has been shown to have good anti-proliferative activity and can effectively inhibit tumor growth in vivo
Preparation Methods
The preparation of JND3229 involves the synthesis of a pyrimidopyrimidinone derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the compound with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
JND3229 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JND3229 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of EGFR inhibitors and their interactions with various mutations.
Biology: Employed in cellular studies to understand the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating non-small cell carcinoma and other cancers with EGFR mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
JND3229 is unique among EGFR inhibitors due to its ability to overcome resistance caused by the EGFR C797S mutation. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutations but not C797S mutations.
Gefitinib: A first-generation EGFR inhibitor with activity against EGFR mutations but limited efficacy against resistant mutations.
Erlotinib: Another first-generation EGFR inhibitor with similar limitations as gefitinib.
This compound stands out due to its high potency and specificity for the EGFR C797S mutation, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWGBZNXIVAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?
A1: this compound acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by this compound.
Q2: What is the structural basis for this compound's interaction with EGFRT790M/C797S?
A2: The research utilized high-resolution X-ray crystallography to determine the structure of this compound bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.
Q3: Has this compound shown any promising results in preclinical models?
A3: Yes, this compound demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of this compound as a potential therapeutic for EGFRC797S-driven cancers.
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